Methyl 4-aminopiperidine-4-carboxylate dihydrochloride structural analysis
Methyl 4-aminopiperidine-4-carboxylate dihydrochloride structural analysis
An In-depth Technical Guide to the Structural Analysis of Methyl 4-Aminopiperidine-4-carboxylate Dihydrochloride
Abstract
Methyl 4-aminopiperidine-4-carboxylate dihydrochloride is a pivotal chemical intermediate, leveraging the versatile piperidine scaffold that is a cornerstone in modern medicinal chemistry.[1] Its unique bifunctional nature, featuring a quaternary center with both an amine and a carboxylate group, makes it a valuable building block for complex molecular architectures in drug discovery.[2][3] This guide provides a comprehensive, in-depth technical overview of the essential methodologies required for the unambiguous structural elucidation of this compound. We will delve into the causality behind the selection of analytical techniques, present field-proven experimental protocols, and offer insights into data interpretation, adhering to the principles of scientific integrity and validation. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for characterizing this and similar chemical entities.
Physicochemical Profile and Synthesis Rationale
A thorough understanding of a molecule's physical and chemical properties is the foundation of its structural analysis. The dihydrochloride salt form significantly influences properties like solubility and stability, which in turn dictates the choice of analytical solvents and conditions.
Key Properties
The fundamental properties of Methyl 4-aminopiperidine-4-carboxylate and its parent acid are summarized below.
| Property | Value | Source |
| Chemical Name | Methyl 4-aminopiperidine-4-carboxylate dihydrochloride | - |
| Molecular Formula | C₇H₁₄N₂O₂ · 2HCl | [4] |
| Molecular Weight | 231.12 g/mol | Calculated |
| Free Base Exact Mass | 158.10553 Da | [4] |
| CAS Number | Not directly available (parent acid: 40951-39-1) | [5] |
| Predicted XLogP3-AA | -0.9 (for free base) | [4] |
| Appearance | Typically a white to off-white solid | General Knowledge |
Synthesis Overview: A Mechanistic Perspective
The structure of the final compound is a direct result of its synthetic pathway. A common and logical approach to synthesizing Methyl 4-aminopiperidine-4-carboxylate involves a multi-step sequence starting from a protected piperidone derivative. Understanding this pathway is crucial as it predicts potential impurities and validates the expected connectivity of the final structure.
A plausible synthesis workflow is outlined below. The choice of a Boc-protecting group is strategic, as it is stable under the conditions of the Strecker reaction and can be removed under acidic conditions which simultaneously protonates the amine functionalities to yield the final dihydrochloride salt.
Caption: A logical synthetic workflow for Methyl 4-aminopiperidine-4-carboxylate dihydrochloride.
The Integrated Analytical Workflow: A Strategy for Unambiguous Confirmation
No single analytical technique can provide a complete structural picture. A synergistic and hierarchical approach is essential for self-validating results. The causality is clear: we first confirm the mass and elemental formula, then identify the functional groups present, subsequently map the precise atomic connectivity, and finally, determine the three-dimensional arrangement of the atoms in space.
Caption: Hierarchical workflow for comprehensive structural analysis.
Detailed Analytical Protocols and Data Interpretation
As a senior scientist, the emphasis is not just on the protocol but on understanding why specific parameters are chosen and how to interpret the resulting data with confidence.
High-Resolution Mass Spectrometry (HRMS)
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Expertise & Causality: This is the initial and most critical step. It provides the exact mass of the molecule, which allows for the unambiguous determination of its elemental formula. We analyze the free base, as the dihydrochloride salt will dissociate in the electrospray ionization (ESI) source. A Time-of-Flight (TOF) analyzer is preferred for its high mass accuracy.
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Experimental Protocol:
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Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or water) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.
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Instrumentation: Use an ESI-TOF mass spectrometer.
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Method Parameters:
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Ionization Mode: Positive ESI (+) is chosen to protonate the basic amine groups.
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Mass Range: Scan from m/z 50 to 500.
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Capillary Voltage: ~3.5-4.5 kV.
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Source Temperature: ~120-150 °C.
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Infusion: Introduce the sample via direct infusion or through a liquid chromatography system.
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Data Acquisition: Acquire the spectrum, ensuring the presence of a lock mass for internal calibration to achieve high mass accuracy (<5 ppm).
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Data Interpretation and Trustworthiness: The primary ion expected is the protonated free base, [M+H]⁺. The measured mass should be compared to the theoretical mass.
| Ion Species | Theoretical m/z | Observed m/z (Example) | Mass Error (ppm) |
| [C₇H₁₅N₂O₂]⁺ ([M+H]⁺) | 159.11280 | 159.1131 | < 2.0 ppm |
| [C₇H₁₄N₂O₂Na]⁺ ([M+Na]⁺) | 181.09475 | 181.0950 | < 1.5 ppm |
A mass error of less than 5 ppm provides high confidence in the assigned elemental formula of C₇H₁₄N₂O₂ for the free base.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy
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Expertise & Causality: FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups. For this molecule, we expect to see characteristic vibrations for the amine (as an ammonium salt), the ester carbonyl, and C-O/C-N bonds. The dihydrochloride form will significantly alter the N-H stretching region.
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Experimental Protocol:
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Method: Attenuated Total Reflectance (ATR) is a modern, simple method that requires minimal sample preparation.
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Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
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Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan of the clean crystal first.
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Processing: The resulting spectrum is typically presented in terms of transmittance or absorbance.
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Data Interpretation and Trustworthiness: The presence of the following key peaks validates the functional group profile of the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale and Expected Appearance |
| Ammonium (R-NH₃⁺) | ~3200-2500 | Very broad and strong absorption due to N-H stretching in the salt.[6] |
| Ester Carbonyl (C=O) | ~1750-1730 | Strong, sharp peak, characteristic of a saturated ester. |
| C-O Stretch | ~1250-1150 | Strong absorption from the ester C-O bond. |
| C-N Stretch | ~1200-1000 | Moderate absorption. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Expertise & Causality: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For Methyl 4-aminopiperidine-4-carboxylate dihydrochloride, ¹H NMR reveals the proton environment and neighbors, ¹³C NMR identifies all unique carbon atoms, and 2D NMR experiments (like COSY and HSQC) definitively link the atoms together. The choice of solvent is critical; due to the salt's high polarity, Deuterium Oxide (D₂O) or DMSO-d₆ are required. D₂O is often preferred as it can exchange with the labile N-H protons, simplifying the spectrum.
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Experimental Protocol:
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of D₂O or DMSO-d₆ in a standard 5 mm NMR tube.
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Instrumentation: A 400 MHz (or higher) NMR spectrometer.
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Experiments to Run:
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¹H NMR: Standard proton spectrum.
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¹³C NMR: Standard carbon spectrum (e.g., with proton decoupling).
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2D COSY (Correlation Spectroscopy): To identify proton-proton couplings (H-C-C-H).
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2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
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Data Interpretation and Trustworthiness (Predicted Data in D₂O):
| Assignment | ¹H NMR (Predicted δ, Multiplicity, Integration) | ¹³C NMR (Predicted δ) | COSY Correlations | HSQC Correlation |
| -COOCH₃ | ~3.8 ppm (s, 3H) | ~53 ppm | None | Correlates to C at ~53 ppm |
| Piperidine H2/H6 | ~3.5 ppm (m, 4H) | ~45 ppm | Correlates with H3/H5 | Correlates to C at ~45 ppm |
| Piperidine H3/H5 | ~2.2 ppm (m, 4H) | ~30 ppm | Correlates with H2/H6 | Correlates to C at ~30 ppm |
| Quaternary C4 | - | ~60 ppm | - | - |
| Carbonyl C=O | - | ~172 ppm | - | - |
| NH₃⁺ / NH₂⁺ | Not observed (exchanged with D₂O) | - | - | - |
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Self-Validation: The COSY spectrum must show a correlation between the proton signals at ~3.5 ppm and ~2.2 ppm, confirming the piperidine ring's -CH₂-CH₂- fragments. The HSQC spectrum must then link these protons to their respective carbons. The singlet at ~3.8 ppm integrating to 3H is definitive for the methyl ester. This multi-dimensional analysis provides an unshakeable, self-validating map of the molecule's core structure.
Single-Crystal X-ray Diffraction
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Expertise & Causality: This is the "gold standard" for structural analysis. It provides an unambiguous 3D model of the molecule as it exists in the solid state, revealing precise bond lengths, bond angles, and the conformation of the piperidine ring (typically a chair conformation). It also shows how the chloride counter-ions interact with the protonated amines through hydrogen bonding.[7][8][9][10][11]
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Experimental Protocol (High-Level):
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Crystal Growth (The Critical Step): Grow single crystals suitable for diffraction. This is often the most challenging step. A common method is slow evaporation of a solvent in which the compound is sparingly soluble (e.g., methanol/diethyl ether mixture).[7]
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Data Collection: Mount a suitable crystal on a diffractometer and irradiate it with monochromatic X-rays.
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Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which atomic positions are determined. This model is then refined to best fit the experimental data.
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Data Interpretation and Trustworthiness: The output is a 3D model with detailed crystallographic data. Key validations include:
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Piperidine Conformation: Confirmation of the expected chair conformation.
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Quaternary Center: Unambiguous placement of the amino and methyl carboxylate groups at the C4 position.
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Ion Pairing: Direct observation of hydrogen bonds between the ammonium protons (on both the ring and C4-amino group) and the two chloride anions, confirming the dihydrochloride stoichiometry.
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Safety, Handling, and Storage
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.[13] May cause respiratory tract, skin, and eye irritation.[12][14]
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Storage: Store in a tightly sealed container in a cool, dry place. The compound is likely hygroscopic due to its salt nature.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
The structural elucidation of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride is a prime example of the necessity of an integrated, multi-technique analytical approach. Each method, from mass spectrometry to X-ray crystallography, provides a unique and essential piece of the structural puzzle. By understanding the causality behind each experimental choice and meticulously interpreting the resulting data, researchers can achieve a self-validating and unambiguous confirmation of the molecule's identity. This robust analytical framework is indispensable for ensuring the quality and integrity of chemical building blocks used in the vital field of drug discovery.
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